molecular formula C17H19ClN2 B1226176 Didemethylclomipramine CAS No. 62724-32-7

Didemethylclomipramine

Cat. No. B1226176
CAS RN: 62724-32-7
M. Wt: 286.8 g/mol
InChI Key: LHDZEFLZJRLKPT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to Didemethylclomipramine, such as imipramine, involves complex organic reactions. N'-(4-[11C]methyl)-imipramine, for instance, is synthesized through a reaction of C-11 methyl iodide upon desipramine in dimethyl sulfoxide, with the reaction minimized by using an excess of desipramine. This process, conducted at room temperature for 10 minutes, yields a product isolated by high-performance liquid chromatography (HPLC), highlighting the intricacies of synthesizing these compounds (Denutte et al., 1983).

Molecular Structure Analysis

The molecular structure of compounds similar to Didemethylclomipramine, like imipramine hydrochloride, showcases the complexity of tricyclic antidepressants. For example, imipramine hydrochloride exhibits a monoclinic structure with specific angles between benzene ring planes and variations in the dimethylaminopropyl side chains, indicating the detailed molecular architecture of these substances (Post, Singh, & Horn, 1975).

Chemical Reactions and Properties

The chemical reactions involving Didemethylclomipramine analogs, such as imipramine, can be quite complex. For instance, the activation of peroxymonosulfate by synthesized iron oxychloride to degrade imipramine demonstrates the reactive capabilities and interactions of these compounds with other substances, offering insights into their chemical behavior and potential applications in environmental remediation (Chen et al., 2018).

Physical Properties Analysis

The physical properties of Didemethylclomipramine and related compounds, including solubility, melting point, and crystal structure, are crucial for understanding their behavior in various environments and applications. However, specific studies focusing on the physical properties of Didemethylclomipramine itself are limited, suggesting an area for further research.

Chemical Properties Analysis

The chemical properties, such as reactivity with different agents, stability under various conditions, and degradation pathways, are vital for comprehending the applications and handling of Didemethylclomipramine and its analogs. The dynamic imine chemistry, involving reversible reactions like those seen in imipramine and its derivatives, underscores the adaptability and utility of these compounds in synthetic chemistry (Belowich & Stoddart, 2012).

Scientific Research Applications

Cancer Research

  • Application in Small Cell Lung Cancer (SCLC): Jahchan et al. (2013) revealed the potential of drug repositioning in cancer, highlighting the use of tricyclic antidepressants like imipramine (related to Didemethylclomipramine) in treating SCLC. This indicates a new therapeutic application for Didemethylclomipramine in cancer treatment (Wang & Byers, 2013).

Neuroscientific Research

  • Role in Monoaminergic Neurotransmission: The discovery of antidepressants like imipramine, related to Didemethylclomipramine, played a significant role in neurobiology and psychopharmacology. These drugs have been indispensable for research in neurobiology, aiding in the understanding of depressive disorders (López-Muñoz & Álamo, 2009).
  • Effects on Hippocampal Synapses and Neurons: Research by Chen et al. (2010) showed that treatment with imipramine increased neuron and synapse numbers in the hippocampus. This suggests Didemethylclomipramine's potential in studying neurogenesis and synaptogenesis related to depressive behaviors (Chen, Madsen, Wegener, & Nyengaard, 2010).

Pharmacological Research

  • Role in Pharmacokinetics Studies: Wietecha-Posłuszny et al. (2010) developed a method for analyzing tricyclic antidepressants, including clomipramine and its derivative, Didemethylclomipramine, in human hair. This research aids in understanding the pharmacokinetics of these drugs (Wietecha-Posłuszny, Garbacik, Woźniakiewicz, & Kościelniak, 2010).

Mental Health Research

  • Understanding Psychiatrist Effects in Depression Treatment: McKay et al. (2006) studied the effects of imipramine in treating depression, highlighting the role of psychiatrists in patient outcomes. This implies the importance of individualized treatment approaches in mental health, relevant to Didemethylclomipramine's use (McKay, Imel, & Wampold, 2006).

Safety And Hazards

The specific safety and hazards information for Didemethylclomipramine is not readily available in the search results.


Future Directions

The future directions for Didemethylclomipramine are not readily available in the search results. However, the field of deprescribing research, which could potentially involve Didemethylclomipramine, has identified several priority areas for future study5.


Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to the relevant scientific literature or consult with a healthcare professional.


properties

IUPAC Name

3-(2-chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2/c18-15-9-8-14-7-6-13-4-1-2-5-16(13)20(11-3-10-19)17(14)12-15/h1-2,4-5,8-9,12H,3,6-7,10-11,19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHDZEFLZJRLKPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C3=C1C=CC(=C3)Cl)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70211808
Record name Didemethylclomipramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70211808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Didemethylclomipramine

CAS RN

62724-32-7
Record name Didemethylclomipramine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062724327
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Didemethylclomipramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70211808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIDEMETHYLCLOMIPRAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8R3702101D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
H Weigmann, S Härtter, C Hiemke - Journal of Chromatography B …, 1998 - Elsevier
… The hydroxylated metabolites and didemethylclomipramine were used at final concentrations of 25, 50, 100, 200, 400 and 800 ng/ml, clomipramine at final concentrations of 50, 100, …
Number of citations: 39 www.sciencedirect.com
R Martello, V Kolivoska, MA Raggi… - Electrophoresis, 2007 - Wiley Online Library
CE of tricyclic antidepressants clomipramine and its metabolites demethylclomipramine, didemethylclomipramine and 8‐hydroxyclomipramine resulted in partly extremely tailing peaks …
VF Samanidou, MK Nika, IN Papadoyannis - Recent Advances in Medicinal …, 2014 - Elsevier
… Clomipramine, demethylclomipramine, 2-, 8-, and 10-hydroxyclomipramine, 2-, and 8-hydroxydemethylclomipramine and didemethylclomipramine were determined in human and rat …
Number of citations: 5 www.sciencedirect.com
GC Headspace
Number of citations: 0
松山奉史 - RADIOISOTOPES, 1984 - jstage.jst.go.jp
常態で絶縁体である高分子の中には, 12 などの電子受容体またはNa のような電子供与体をドープすると, 伝導度σ が十数桁増加して金属的導電体になるものがある. その典型的な例が…
Number of citations: 4 www.jstage.jst.go.jp

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